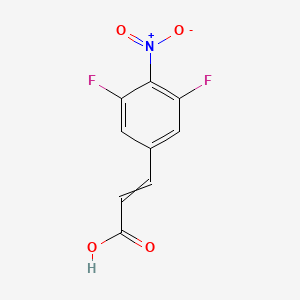

3,5-Difluoro-4-nitrocinnamic acid

Description

Properties

CAS No. |

1807331-61-8 |

|---|---|

Molecular Formula |

C9H5F2NO4 |

Molecular Weight |

229.14 g/mol |

IUPAC Name |

3-(3,5-difluoro-4-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12(15)16/h1-4H,(H,13,14) |

InChI Key |

DMHLTJAYXVMWMQ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C=CC(=O)O |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C=CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine and nitro groups in this compound reduce electron density on the aromatic ring, increasing acidity (pKa ~2.5–3.0) compared to caffeic acid (pKa ~4.5) and 3,5-dimethoxy-4-hydroxycinnamic acid (pKa ~4.8) .

- Functional Group Impact : The carboxylic acid group enables hydrogen bonding and salt formation, enhancing solubility in polar solvents relative to benzonitrile analogs (e.g., 3,5-difluoro-4-nitrobenzonitrile), which exhibit higher volatility and lower aqueous solubility .

Physical and Spectral Properties

Table 2: Physical Properties

*Estimated based on substituent effects; experimental data pending.

Key Findings :

- Melting Points : The nitro and fluorine substituents increase molecular rigidity, likely elevating the melting point of this compound compared to benzonitrile analogs .

- UV Absorption : The nitro group shifts λmax to longer wavelengths (~310 nm) compared to caffeic acid (325 nm), suggesting distinct photochemical behavior .

Preparation Methods

Nitration Method

The nitration of 3,5-difluorocinnamic acid is a straightforward method for synthesizing this compound. This reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position.

Nitration Reaction Conditions:

- Reagents: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4)

- Temperature: Controlled to prevent over-nitration

- Yield: Dependent on reaction conditions and purity of starting materials

Suzuki-Miyaura Coupling Method

Another approach involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method employs boron reagents and palladium catalysts to couple 3,5-difluorobenzene with a suitable cinnamic acid derivative.

Suzuki-Miyaura Coupling Conditions:

- Reagents: 3,5-Difluorobenzene, cinnamic acid derivative, palladium catalyst, boron reagent

- Solvent: Typically an organic solvent like toluene or THF

- Yield: High yields achievable with optimized conditions

Industrial Production Considerations

Industrial production of this compound involves large-scale nitration processes or advanced catalytic coupling techniques. The choice of method depends on factors such as cost, yield, and environmental considerations.

| Method | Advantages | Challenges |

|---|---|---|

| Nitration | Simple and direct | Requires careful control of reaction conditions to avoid over-nitration |

| Suzuki-Miyaura Coupling | High yield and selectivity | Requires specialized catalysts and reagents, potentially expensive |

Chemical Reactions and Derivatives

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation Reactions

Oxidation reactions can convert the compound into corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions

Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3,5-difluoro-4-aminocinnamic acid. Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.

Substitution Reactions

The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Nucleophiles like hydroxide ions (OH-) or amines can be employed for these reactions.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3,5-Difluoro-4-nitrocinnamic acid?

- Methodological Answer : The synthesis involves halogenation and nitration steps. Key factors include:

- Reagent stoichiometry : Precise control of fluorinating agents (e.g., Selectfluor®) and nitration conditions to avoid over-nitration or side reactions .

- Temperature : Nitration typically requires low temperatures (0–5°C) to suppress decomposition, while fluorination may need higher temperatures (60–80°C) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis or photodegradation .

- Handling : Use gloves and protective eyewear. Avoid contact with strong oxidizers or bases, as nitro groups may decompose exothermically .

- Stability assays : Monitor degradation via HPLC or TGA (Thermogravimetric Analysis) to identify decomposition thresholds (e.g., mass loss >5% at 150°C) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural confirmation : Use H/F NMR and FT-IR to verify fluorine and nitro group positions. For example, F NMR peaks at δ -110 to -120 ppm indicate para-fluorine substitution .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .

- Thermal analysis : DSC (Differential Scanning Calorimetry) to determine melting points (e.g., mp ~165–170°C) and decomposition pathways .

Advanced Research Questions

Q. How does this compound compare to structurally similar compounds in biological activity?

- Methodological Answer : Comparative studies using enzyme inhibition assays (e.g., COX-2) or receptor-binding experiments (e.g., kinase targets) reveal:

- Activity trends : Nitro and fluorine substituents enhance electron-withdrawing effects, improving binding affinity compared to non-halogenated analogs .

- Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding energy (ΔG). For example, a ΔG of -8.5 kcal/mol suggests stronger inhibition than analogs lacking nitro groups .

Q. What strategies resolve contradictions in reported biological data for this compound?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature) and validate cell lines/purity via LC-MS .

- Theoretical alignment : Link discrepancies to differences in molecular descriptors (e.g., logP, polar surface area) using QSAR (Quantitative Structure-Activity Relationship) models .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers or confounding variables .

Q. How can computational methods enhance the design of derivatives with improved properties?

- Methodological Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

- ADMET profiling : Use tools like SwissADME to optimize bioavailability (e.g., reduce logP from 2.5 to 1.8 via hydroxylation) .

- Fragment-based design : Combine nitro and fluorine motifs with heterocycles (e.g., pyridine) to enhance target selectivity .

Q. What are the mechanistic insights into the thermal decomposition of this compound?

- Methodological Answer :

- TGA-DSC analysis : Multi-stage decomposition observed at 150–300°C, releasing NO₂ and CO₂. Kinetic studies (e.g., Flynn-Wall-Ozawa method) reveal activation energies of ~120 kJ/mol .

- Mitigation strategies : Stabilize nitro groups via co-crystallization with antioxidants (e.g., BHT) or encapsulation in cyclodextrins .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.